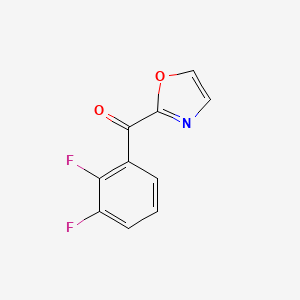

2-(2,3-Difluorobenzoyl)oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

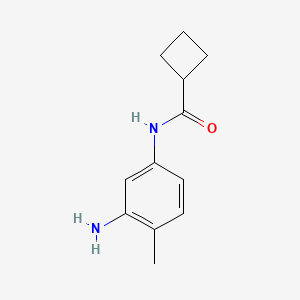

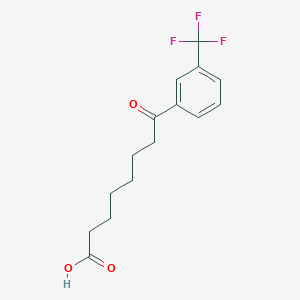

2-(2,3-Difluorobenzoyl)oxazole, commonly referred to as DFBO, is a heterocyclic aromatic compound that belongs to the oxazole class. It has a molecular formula of C10H5F2NO2 .

Synthesis Analysis

The synthesis of oxazoles, including 2-(2,3-Difluorobenzoyl)oxazole, often involves the cyclisation of a 2-amino alcohol with a suitable functional group . A direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy for oxazole synthesis has been described, employing naturally abundant and inexpensive carboxylic acids as starting materials .

Molecular Structure Analysis

The molecular structure of 2-(2,3-Difluorobenzoyl)oxazole consists of a five-membered ring containing one oxygen atom and one nitrogen atom .

Chemical Reactions Analysis

Oxazole compounds, including 2-(2,3-Difluorobenzoyl)oxazole, are known to undergo a variety of chemical reactions . The specific reactions that 2-(2,3-Difluorobenzoyl)oxazole undergoes would depend on the specific conditions and reagents used.

Physical And Chemical Properties Analysis

2-(2,3-Difluorobenzoyl)oxazole has a molecular weight of 209.15 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Applications De Recherche Scientifique

1. Metal-Induced Tautomerization

Oxazole molecules, including derivatives like 2-(2,3-Difluorobenzoyl)oxazole, can undergo metal-induced tautomerization. This process involves transforming oxazole molecules coordinated to manganese into their corresponding carbene tautomers, which are then transmetalated to gold. This showcases the potential use of oxazoles in complex chemical transformations and metal coordination chemistry (Ruiz & Perandones, 2009).

2. Synthesis of Oxazole Structures

Oxazoles, including those related to 2-(2,3-Difluorobenzoyl)oxazole, are key structural motifs in various natural products and chemicals. An efficient modular synthesis of oxazoles has been achieved through a gold-catalyzed oxidation strategy. This illustrates the importance of oxazole compounds in organic synthesis, particularly in the formation of complex organic structures (Luo et al., 2012).

3. Versatile Biological Activities

Oxazole-based derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry. They are capable of binding with various enzymes and receptors due to their nitrogen and oxygen atoms. This property leads to their use in treating diverse diseases, indicating the potential medicinal applications of compounds like 2-(2,3-Difluorobenzoyl)oxazole (Zhang, Zhao, & Zhou, 2018).

4. Application in Corrosion Inhibition

Certain oxazole compounds have been studied for their inhibitory action on metal corrosion, suggesting potential industrial applications for 2-(2,3-Difluorobenzoyl)oxazole and related compounds in protecting metals in corrosive environments (Ehsani et al., 2014).

Orientations Futures

Oxazole-based molecules, including 2-(2,3-Difluorobenzoyl)oxazole, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, the future directions in the study of 2-(2,3-Difluorobenzoyl)oxazole could involve further exploration of its synthesis, chemical reactions, and potential biological activities.

Propriétés

IUPAC Name |

(2,3-difluorophenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-7-3-1-2-6(8(7)12)9(14)10-13-4-5-15-10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFWSVKYIRJRLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642103 |

Source

|

| Record name | (2,3-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Difluorobenzoyl)oxazole | |

CAS RN |

898760-35-5 |

Source

|

| Record name | (2,3-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

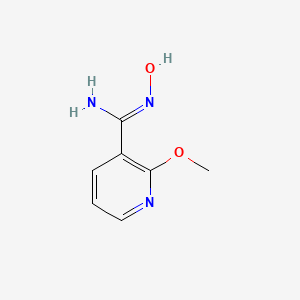

![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)